(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(o-tolyl)methanone
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Overview
Description
The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(o-tolyl)methanone is a complex organic molecule featuring an imidazole ring, a sulfonyl group, a diazepane ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(o-tolyl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, typically using reagents like chlorosulfonic acid or sulfur trioxide.
Construction of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.
Attachment of the Tolyl Group: The tolyl group is introduced via Friedel-Crafts acylation, using toluene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, forming benzoic acid derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s imidazole ring is of particular interest due to its presence in many biologically active molecules, including histidine and various pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for drug development. The imidazole ring is known for its antimicrobial and antifungal properties, while the sulfonyl group can enhance the compound’s solubility and bioavailability.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(o-tolyl)methanone would depend on its specific application. In a biological context, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-imidazol-4-yl)phenyl)methanone: Similar in structure but lacks the diazepane ring and sulfonyl group.
(4-(1H-imidazol-4-yl)sulfonyl)benzene: Similar but lacks the diazepane ring and tolyl group.
(1,4-diazepan-1-yl)(o-tolyl)methanone: Similar but lacks the imidazole and sulfonyl groups.
Uniqueness
The uniqueness of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(o-tolyl)methanone lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-13-5-2-3-6-14(13)16(21)19-7-4-8-20(10-9-19)24(22,23)15-11-17-12-18-15/h2-3,5-6,11-12H,4,7-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIHVFJZPKHXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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